molecular formula C21H19N5O3 B492503 3-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHOXYPHENYL)-1-(4-METHOXYPHENYL)UREA

3-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHOXYPHENYL)-1-(4-METHOXYPHENYL)UREA

Cat. No.: B492503
M. Wt: 389.4g/mol
InChI Key: WZJGNHBOKZQRGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHOXYPHENYL)-1-(4-METHOXYPHENYL)UREA is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyrimidine core, a methoxyphenyl group, and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHOXYPHENYL)-1-(4-METHOXYPHENYL)UREA typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyrimidine ring.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, often using methoxybenzene derivatives and suitable electrophiles.

    Formation of the Phenylurea Moiety: The final step involves the reaction of the intermediate compound with an isocyanate or a urea derivative to form the phenylurea structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHOXYPHENYL)-1-(4-METHOXYPHENYL)UREA can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

3-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHOXYPHENYL)-1-(4-METHOXYPHENYL)UREA has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biology: It is used in biological assays to investigate its effects on cellular processes and pathways.

    Industrial Applications: The compound’s unique chemical properties make it useful in various industrial processes, such as catalysis and material science.

Mechanism of Action

The mechanism of action of 3-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHOXYPHENYL)-1-(4-METHOXYPHENYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

    3-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-HYDROXYPHENYL)-1-(4-METHOXYPHENYL)UREA: This compound has a hydroxyl group instead of a methoxy group, which may alter its chemical reactivity and biological activity.

    3-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-CHLOROPHENYL)-1-(4-METHOXYPHENYL)UREA: The presence of a chlorine atom can significantly impact the compound’s properties, including its solubility and interaction with biological targets.

Uniqueness

3-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHOXYPHENYL)-1-(4-METHOXYPHENYL)UREA stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C21H19N5O3

Molecular Weight

389.4g/mol

IUPAC Name

1-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-(4-methoxyphenyl)urea

InChI

InChI=1S/C21H19N5O3/c1-28-16-7-5-15(6-8-16)23-21(27)25-17-12-14(4-9-19(17)29-2)18-13-26-11-3-10-22-20(26)24-18/h3-13H,1-2H3,(H2,23,25,27)

InChI Key

WZJGNHBOKZQRGC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)OC

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)OC

Origin of Product

United States

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